1,4-Dichlorobutane-2S-3S-diol
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Overview
Description
1,4-Dichlorobutane-2S-3S-diol is an organic compound with the molecular formula C4H8Cl2O2 and a molecular weight of 159.01 g/mol . It is a chiral molecule, meaning it has two enantiomers, which are mirror images of each other. This compound is used in various fields of scientific research, including organic synthesis and proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichlorobutane-2S-3S-diol can be synthesized through several methods. One common synthetic route involves the chlorination of butane-2,3-diol. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure the selective formation of the 2S,3S-diol.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the chlorination reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichlorobutane-2S-3S-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with hydroxyl or amino groups.
Scientific Research Applications
1,4-Dichlorobutane-2S-3S-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1,4-Dichlorobutane-2S-3S-diol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways and targets involved depend on the type of reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dichlorobutane-2R-3R-diol: The enantiomer of 1,4-Dichlorobutane-2S-3S-diol.
1,4-Dichlorobutane-2,3-diol: The racemic mixture of both enantiomers.
1,4-Dibromobutane-2S-3S-diol: A similar compound with bromine atoms instead of chlorine.
Uniqueness
This compound is unique due to its specific chiral configuration, which can lead to different reactivity and selectivity in chemical reactions compared to its enantiomer or racemic mixture. The presence of chlorine atoms also imparts distinct chemical properties compared to similar compounds with different halogens .
Properties
IUPAC Name |
(2S,3S)-1,4-dichlorobutane-2,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBRJOIKMVSRU-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CCl)O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426728 |
Source
|
Record name | 1,4-Dichlorobutane-2S-3S-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139165-54-1 |
Source
|
Record name | 1,4-Dichlorobutane-2S-3S-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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